![molecular formula C6H13N3O B14464667 (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine typically involves the reaction of a ketone or aldehyde with hydrazine or hydroxylamine. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the hydrazone. For example, the reaction between a ketone and hydroxylamine can be carried out in an ethanol-water mixture with hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves large-scale reactions in solvent systems that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the original ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve mild temperatures and solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazone can yield oximes, while reduction can regenerate the original ketone or aldehyde .
科学的研究の応用
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine involves its ability to form stable complexes with various biomolecules. The compound can react with carbonyl groups in proteins and other molecules, leading to the formation of hydrazone linkages. This reactivity is exploited in protein labeling and other biochemical applications .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both hydrazine and hydroxylamine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
特性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O/c1-6(2,3)5(9-7)4-8-10/h4,10H,7H2,1-3H3/b8-4+,9-5+ |
InChIキー |
FANRMXPRZQIBQT-KBXRYBNXSA-N |
異性体SMILES |
CC(C)(C)/C(=N/N)/C=N/O |
正規SMILES |
CC(C)(C)C(=NN)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


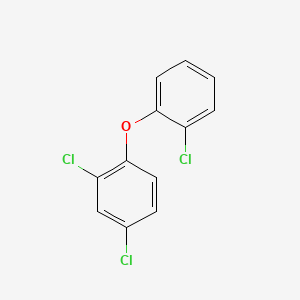
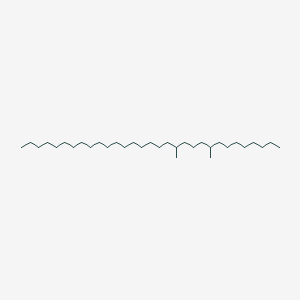
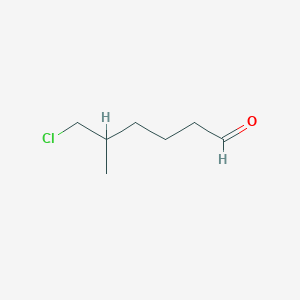
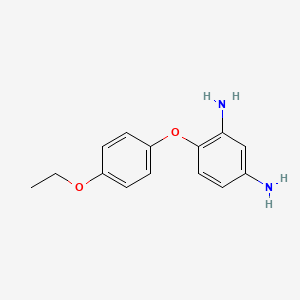

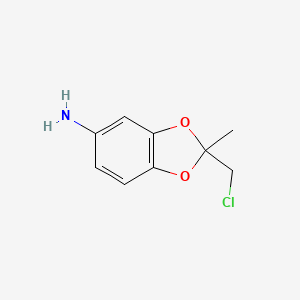
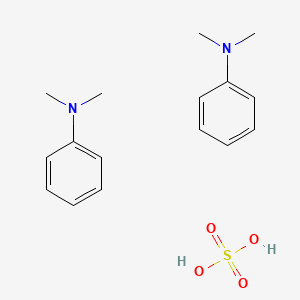


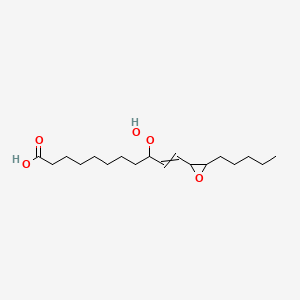

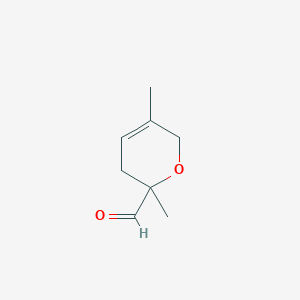
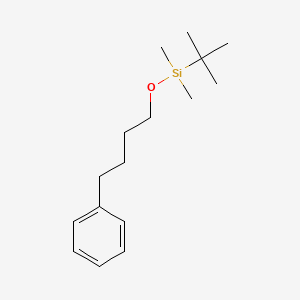
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
